(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid

Chiral resolution Enantiomeric purity Peptide stereochemistry

(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid (CAS 1260589-38-5) is a single-enantiomer, Boc-protected β3-amino acid derivative bearing a 3-methylbenzyl (m-tolyl) side chain. It is formally classified as an N-Boc-2-aminomethyl-3-arylpropanoic acid with a molecular formula of C16H23NO4 and a molecular weight of 293.36 g/mol.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B12951738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChIKeyYGNZLNULMMYLSF-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid — A Chiral Boc-Protected β3-Amino Acid Building Block for Stereodefined Peptide Synthesis


(S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid (CAS 1260589-38-5) is a single-enantiomer, Boc-protected β3-amino acid derivative bearing a 3-methylbenzyl (m-tolyl) side chain. It is formally classified as an N-Boc-2-aminomethyl-3-arylpropanoic acid with a molecular formula of C16H23NO4 and a molecular weight of 293.36 g/mol [1]. The compound features two key structural elements: a tert-butoxycarbonyl (Boc) protecting group on the β-amino nitrogen, enabling acid-labile protection during solid-phase peptide synthesis (SPPS), and a meta-methyl-substituted benzyl side chain that confers a computed LogP of approximately 3.15 and a topological polar surface area (TPSA) of 75.63 Ų . Its primary utility lies in serving as a chirally pure β3-amino acid monomer for constructing conformationally constrained peptides, β-peptide foldamers, and peptidomimetic scaffolds where both stereochemistry and side-chain substitution pattern critically influence secondary structure and target binding.

Why (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid Cannot Be Replaced by Generic In-Class Analogs


This compound occupies a specific intersection of stereochemistry, side-chain regiochemistry, and protecting-group strategy that is non-interchangeable with its closest analogs. Substituting the (S)-enantiomer for the (R)-enantiomer (CAS 1260606-77-6) in a peptide sequence inverts the stereochemistry at the β-carbon, which can alter backbone dihedral angles and abolish target recognition in chiral environments such as enzyme active sites or receptor binding pockets . Swapping the 3-methylbenzyl (meta) substituent for the 2-methylbenzyl (ortho) or 4-methylbenzyl (para) positional isomers changes both the steric trajectory and electronic distribution of the aromatic ring, directly impacting π-stacking interactions and hydrophobic packing within peptide secondary structures . Furthermore, replacing the Boc protecting group with an Fmoc group alters the deprotection chemistry from acid-labile (TFA) to base-labile (piperidine), requiring a complete re-optimization of synthetic protocols and potentially introducing side reactions in sequences containing base-sensitive residues [1]. Each of these dimensions — stereochemistry, regiochemistry, and protecting group — constitutes an independent axis of differentiation that precludes simple generic substitution.

Quantitative Differentiation Evidence for (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid Versus Closest Analogs


Stereochemical Identity: (S)-Enantiomer Versus (R)-Enantiomer — Chiral Purity and Procurement Specification

The (S)-enantiomer (CAS 1260589-38-5) is commercially supplied at a standard purity of 98% as verified by HPLC, with batch-specific QC data including NMR and HPLC chromatograms available from multiple vendors . The (R)-enantiomer (CAS 1260606-77-6) is also available at 98% purity from the same supply chain . The key differentiation is the absolute configuration: the (S)-configured β-carbon yields a specific spatial orientation of the 3-methylbenzyl side chain and the carboxylic acid moiety that is complementary to L-amino acid-based peptide architectures. In contrast, the (R)-configured analog produces the opposite backbone trajectory, which can be exploited for D-amino acid-compatible or retro-inverso peptide designs but is not a substitute in L-peptide contexts. No specific optical rotation values were publicly available for either enantiomer at the time of this analysis, but the orthogonal availability of both enantiomers from the same suppliers with independent CAS registry numbers confirms their distinct chemical identities .

Chiral resolution Enantiomeric purity Peptide stereochemistry β3-amino acid Asymmetric synthesis

Side-Chain Regiochemistry: 3-Methylbenzyl (Meta) Versus 2-Methylbenzyl (Ortho) and 4-Methylbenzyl (Para) Positional Isomers

The 3-methylbenzyl (meta-tolyl) side chain of the target compound positions the methyl substituent at the meta position of the aromatic ring, creating a distinct steric and electronic profile compared to the ortho (2-methyl) and para (4-methyl) regioisomers. While all three isomers share the same molecular formula (C16H23NO4) and molecular weight (293.36 g/mol), their computed physicochemical properties reveal subtle but meaningful differences: the meta-substituted target compound has an XLogP3 of 2.8 and a TPSA of 75.6 Ų [1]. The 4-methylbenzyl analog (CAS 683218-94-2) is commercially available from Santa Cruz Biotechnology at $304/100 mg (sc-265839) , while the racemic 3-methylbenzyl compound (CAS 886364-89-2) is listed at $334/100 mg (sc-265838) . The ortho-substituted analog ((R)-enantiomer, CAS 1260589-33-0) is also commercially available at 98% purity . The meta-methyl substitution pattern provides a directional hydrophobic surface that is intermediate in steric demand between the ortho (more hindered rotation around the Caryl–Cbenzyl bond) and para (extended linear projection) isomers, influencing the conformational preferences of the resulting β-peptide foldamer [2]. This class-level inference draws on established principles of substituted β-amino acid conformational analysis.

Regioisomer selectivity Aryl substitution pattern Hydrophobic packing π-stacking β-peptide foldamer

Protecting Group Orthogonality: Boc Protection Versus Fmoc Protection in Solid-Phase Peptide Synthesis Compatibility

The Boc protecting group on the target compound provides acid-labile protection that is orthogonal to the base-labile Fmoc group. This enables its use in Boc/Bzl solid-phase peptide synthesis, where deprotection is achieved with trifluoroacetic acid (TFA, typically 20–50% v/v in dichloromethane), generating the free amine in situ for subsequent coupling [1]. The Fmoc-protected counterpart (Fmoc-(S)-3-amino-2-(3-methylbenzyl)propanoic acid), also commercially pursued as a building block, employs base-labile deprotection with 20% piperidine in DMF . The critical differentiation is that Boc-protected β3-amino acids are compatible with acid-stable side-chain protecting groups (e.g., benzyl esters, benzyl ethers) and can be used in sequences where base-sensitive functionalities (e.g., ester linkages, certain aspartimide-prone sequences) are present. Conversely, the Fmoc analog is preferred for sequences containing acid-sensitive moieties. The Boc derivative of this compound — specifically as the (S)-enantiomer — also serves as the direct precursor to the Fmoc analog through Boc deprotection followed by Fmoc reprotection, making it the more foundational procurement choice for laboratories that require flexibility in protecting group strategy . This represents a class-level advantage rather than a direct head-to-head comparison.

Protecting group strategy SPPS orthogonality Boc/Bzl chemistry Fmoc/tBu chemistry Acid-labile deprotection

β3-Amino Acid Backbone Architecture: Conformational Properties Distinct from α-Amino Acids and β2-Amino Acids

The target compound is classified as a β3-amino acid, meaning the amino group is located on the β-carbon (C-3) relative to the carboxylic acid, with the side chain attached to the α-carbon (C-2). This backbone architecture introduces an additional methylene unit between the amine and the acid compared to α-amino acids, resulting in distinct conformational preferences. β3-peptides formed from monomers of this class adopt defined helical secondary structures (e.g., 14-helix, 12-helix) that differ fundamentally from α-peptide α-helices and β-sheets [1]. The target compound specifically bears a 3-methylbenzyl substituent at the α-carbon (C-2 position of the propanoic acid backbone), making it a β3-homologated analog of 3-methylphenylalanine. β3-amino acid-containing peptides generally exhibit enhanced resistance to proteolytic degradation compared to their α-amino acid counterparts — a class-level property documented across multiple β-peptide systems [1][2]. While direct proteolytic stability data for this specific compound were not identified, the class-level inference is well-supported: β3-peptides are typically stable to common proteases (trypsin, chymotrypsin, pepsin) for >24 hours under conditions where corresponding α-peptides are degraded within minutes to hours [2].

β3-amino acid Peptide backbone constraint Foldamer design Conformational restriction Proteolytic stability

Commercial Availability and Price Differentiation: (S)-Enantiomer Versus Racemate and Positional Isomers

The (S)-enantiomer (CAS 1260589-38-5) is available from multiple commercial vendors at 98% purity, including Leyan (product 1642782) and Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) . The racemic mixture (CAS 886364-89-2) is available from Santa Cruz Biotechnology at $334/100 mg , while the 4-methylbenzyl positional isomer (CAS 683218-94-2) is listed at $304/100 mg from the same supplier . The (R)-enantiomer (CAS 1260606-77-6) is available from Leyan at 98% purity . The key differentiation for procurement is that the (S)-enantiomer is supplied as a chirally resolved monomer with documented enantiomeric purity, eliminating the need for in-house chiral separation of the racemate. For laboratories performing stereoselective peptide synthesis, purchasing the pre-resolved (S)-enantiomer avoids the loss of at least 50% of material (the unwanted (R)-enantiomer) that would result from purchasing the racemate, as well as the additional chromatography costs and time associated with chiral resolution. Furthermore, the meta-methyl regioisomer commands a modest price premium ($334 vs. $304 per 100 mg at Santa Cruz for the racemic forms) relative to the para-isomer, reflecting differences in synthetic accessibility and demand.

Procurement Chiral building block Vendor comparison Cost efficiency Supply chain

Optimal Research and Industrial Application Scenarios for (S)-3-((tert-Butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoic acid


Stereodefined β3-Peptide Foldamer Synthesis Requiring L-Configured β-Carbon Stereochemistry

The (S)-configured β-carbon of this compound aligns with the stereochemical preference of L-amino acid-based peptide architectures. When incorporated into β3-peptide sequences, the (S)-enantiomer promotes right-handed 14-helical conformations that are complementary to natural L-α-peptide helices [1]. This scenario applies to laboratories designing β-peptide inhibitors of protein–protein interactions, antimicrobial β-peptides, or β-peptide hormone mimics where stereochemistry is critical for target engagement. Procurement of the pre-resolved (S)-enantiomer (CAS 1260589-38-5, ≥98% purity) eliminates the need for chiral HPLC separation of the racemate, directly enabling solid-phase synthesis using standard Boc/Bzl protocols .

Peptidomimetic Lead Optimization Requiring Fine-Tuned Aryl Hydrophobic Contacts

The 3-methylbenzyl (meta-tolyl) side chain provides a specific spatial projection of the hydrophobic aryl group that is distinct from ortho- and para-substituted analogs. In structure–activity relationship (SAR) campaigns, systematic variation of the aryl substitution pattern (ortho, meta, para) is essential to map hydrophobic binding pockets. The meta-substituted variant occupies a conformational space that is intermediate in steric demand between the rotationally restricted ortho-isomer and the linearly extended para-isomer, making it the optimal choice when a directional, moderately hindered hydrophobic contact is desired [2]. This compound enables exploration of meta-specific π-stacking and van der Waals interactions that cannot be accessed using the 2-methyl or 4-methyl congeners.

Boc/Bzl SPPS Workflows and Base-Sensitive Peptide Sequences

The Boc protecting group on this compound is compatible with Boc/Bzl solid-phase peptide synthesis, which employs TFA-mediated deprotection. This makes it the building block of choice for peptides containing base-labile functionalities — such as ester-linked conjugates, certain aspartimide-prone sequences, or O-acyl isopeptide structures — where Fmoc-based SPPS using piperidine would cause unwanted side reactions [3]. Additionally, because the Boc-protected (S)-enantiomer serves as the direct synthetic precursor to the corresponding Fmoc-protected analog, laboratories procuring this compound gain the flexibility to generate either protecting-group variant as project needs evolve .

Proteolytically Stable β-Peptide Therapeutic Candidates

β3-Amino acid-containing peptides exhibit class-level resistance to proteolytic degradation, with typical half-lives exceeding 24 hours against common proteases (trypsin, chymotrypsin, pepsin) under conditions that degrade corresponding α-peptides within hours [1]. Incorporating this specific β3-amino acid monomer — with its 3-methylbenzyl side chain providing additional hydrophobic shielding of the peptide backbone — is expected to contribute to the overall metabolic stability of the resulting β-peptide. This scenario is particularly relevant for peptide-based drug discovery programs targeting oral or systemic administration where extended in vivo half-life is a key design criterion [1][4].

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